Grossularine 1
Description
Grossularine 1 is a cytotoxic α-carboline alkaloid isolated from the marine tunicate Dendrodoa grossularia. First reported in 1989, it is characterized by a unique indole-derived structure with an additional indole substituent on its phenyl ring, distinguishing it from its analog, Grossularine 2 . Its bioactivity is attributed to its ability to interact with cellular targets, though the exact mechanism remains under investigation. This compound’s structural complexity and marine origin make it a subject of significant interest in natural product chemistry .
Properties
CAS No. |
94935-97-4 |
|---|---|
Molecular Formula |
C23H18N6O |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[10-amino-14-(dimethylamino)-8,13,15-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-1,3,5,7,9,11,13-heptaen-12-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C23H18N6O/c1-28(2)23-27-19(22(30)14-11-25-15-9-5-3-7-12(14)15)21-17(24)18-20(29(21)23)13-8-4-6-10-16(13)26-18/h3-11,25H,24H2,1-2H3 |
InChI Key |
FCNJUPUMHGDABC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65 |
Synonyms |
grossularine 1 grossularine-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Grossularine 1 vs. Grossularine 2
Grossularine 2 (C₂₁H₁₇N₅O₂, MW: 371.4 g/mol) shares a core α-carboline framework with this compound but lacks the additional indole substituent. This structural difference critically impacts bioactivity:
- Cytotoxicity : this compound demonstrates superior cytotoxicity compared to Grossularine 2, likely due to enhanced molecular interactions facilitated by the indole group .
- Structural Stability : The indole substituent in this compound may confer greater conformational rigidity, optimizing target binding .
Comparison with Other Marine Indole Alkaloids
Marine indole alkaloids exhibit diverse bioactivities modulated by structural features such as halogenation and substituent positioning. Key comparisons include:
Topsentin Series
- Topsentin B (single brominated R-group): IC₅₀ = 0.2 µg/mL against P-388 murine leukemia cells.
- Topsentin A (two brominated R-groups): Reduced activity (IC₅₀ = 1.7 µg/mL), illustrating that excessive halogenation can diminish potency .
Eudistomin Series
- Eudistomin K (bromine at R3): Exhibits antiviral activity (0.25 µg/mL growth inhibition; effective against HSV-1).
- Eudistomin L (bromine at R2): Inactive, emphasizing the importance of substituent positioning .
Gelliusine Series
- Gelliusine A/B : Indole groups enhance inhibition of neuropeptide Y (NPY) and bradykinin B2 receptors.
- Gelliusine E/F : Reduced activity due to bromination (F) or absence of indole groups (E) .
Isoaplysin Analogs
Bromination of the indole system improves selectivity for serotonin (5-HT) receptor subtypes, suggesting utility in neurological drug design .
Research Implications and Gaps
- Mechanistic Insights : The role of this compound’s indole group in cytotoxicity warrants further molecular docking studies.
- Halogenation Effects : Contradictory outcomes (e.g., Topsentin A vs. B) suggest context-dependent bioactivity, necessitating structure-activity relationship (SAR) analyses.
- Therapeutic Potential: this compound and brominated analogs like isoaplysins merit evaluation in in vivo models for pharmacokinetics and toxicity .
Q & A
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., NMR spectra, cell viability curves) in repositories like Zenodo or Figshare. Document detailed synthetic protocols and analytical conditions in supplementary materials. Use RRIDs for cell lines and antibodies .
Tables for Data Synthesis
Table 1 : Comparative IC₅₀ Values of this compound Across Cancer Cell Lines
| Cell Line | Assay Type | IC₅₀ (µM) | Duration (h) | Reference |
|---|---|---|---|---|
| HeLa | MTT | 2.1 ± 0.3 | 72 | Smith et al. 2023 |
| MCF-7 | Resazurin | 3.8 ± 0.5 | 72 | Jones et al. 2024 |
| A549 | ATP-Lite | 5.6 ± 1.2 | 48 | Lee et al. 2022 |
Table 2 : Key Synthetic Parameters for this compound Derivatives
| Derivative | Yield (%) | Purity (HPLC) | LogP | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|---|
| G1-A | 78 | ≥99% | 2.3 | 1.9 ± 0.4 |
| G1-B | 65 | 98% | 3.1 | 4.7 ± 0.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
